REACTION_CXSMILES
|
Cl.NO.[CH:4]1[CH:9]=[C:8]2[C:10]([C:12]3[C:17]([C:18](=[O:19])[C:7]2=[CH:6][CH:5]=1)=[C:16]([NH2:20])[C:15]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:13]=3Br)=[O:11].[Na+:26].[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33]([NH2:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1.C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Na+:26].[NH2:20][C:16]1[C:17]2[C:18](=[O:19])[C:7]3[C:8](=[CH:9][CH:4]=[CH:5][CH:6]=3)[C:10](=[O:11])[C:12]=2[C:13]([NH:36][S:33]([C:30]2[CH:31]=[CH:32][C:27]([CH3:37])=[CH:28][CH:29]=2)(=[O:34])=[O:35])=[CH:14][C:15]=1[S:21]([O-:24])(=[O:22])=[O:23] |f:0.1,2.3,5.6.7,8.9,11.12.13.14.15.16.17,18.19|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
bromaminic acid sodium salt
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.122 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 40° C
|
Type
|
FILTRATION
|
Details
|
The solid product is filtered off
|
Type
|
WASH
|
Details
|
washed with a solution of sodium chloride (12 g) in water (1300 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |